
Abrusogenin
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Overview
Description
Abrusogenin is a sweet-tasting saponin occurring naturally. It may have cytotoxic properties.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Research indicates that abrusogenin exhibits antimicrobial activity, particularly against various bacterial strains. A study demonstrated that extracts from Abrus precatorius leaves, including this compound, showed significant inhibition of pathogenic bacteria, suggesting its potential as a natural antimicrobial agent .
1.2 Antiplasmodial Activity
In vitro studies have shown that this compound and other compounds from Abrus precatorius can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The n-hexane fraction containing this compound demonstrated a notable reduction in parasitemia in treated mice, indicating its potential as an alternative treatment for malaria .
1.3 Antischistosomal Potential
Recent molecular docking studies identified this compound as a promising candidate for treating schistosomiasis, a disease caused by parasitic worms. The compound showed high binding affinity to purine nucleoside phosphorylase of Schistosoma mansoni, suggesting that it could be developed into a novel antischistosomal drug .
Pharmaceutical Development
2.1 Sweetener Applications
this compound is also explored as a natural sweetener. Patents have been filed for the use of compounds derived from Abrus precatorius, including this compound, as sugar substitutes in food products. These compounds are noted for their ability to mimic the taste profile of sucrose without the associated health risks of synthetic sweeteners .
2.2 Toxicity Studies
Despite its beneficial applications, this compound is subject to toxicity concerns. Case studies have reported severe poisoning incidents due to the ingestion of Abrus precatorius seeds, which contain abrin, a toxic lectin closely related to this compound. Symptoms include gastrointestinal distress and neurological complications, necessitating careful dosage and application in therapeutic contexts .
Case Studies
3.1 Toxicity Case Report
A notable case involved a young girl who experienced severe symptoms after consuming A. precatorius seeds. Her treatment highlighted the need for awareness regarding the toxic potential of this plant, despite the therapeutic promise of its compounds like this compound .
3.2 Clinical Trials on Fertility
Studies evaluating the effects of Abrus precatorius extracts on reproductive health indicated that high doses may adversely affect fertility by disrupting testosterone levels and causing testicular atrophy in animal models . These findings underscore the need for further research into dosage and safety profiles.
Summary of Biological Activities
Toxicity Risk Assessment
Q & A
Basic Research Questions
Q. What are the primary sources and extraction methodologies for isolating Abrusogenin?
this compound, a triterpenoid saponin, is primarily isolated from Abrus precatorius seeds. Extraction typically involves solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers should validate purity using NMR and mass spectrometry . For reproducibility, document solvent ratios, temperature, and column parameters.
Q. What foundational pharmacological activities have been reported for this compound?
Preliminary studies indicate antiviral potential, particularly against HIV-1, through molecular docking with HIV-1 Reverse Transcriptase (HRTR). Binding affinity data (-16.7057 Joules/kg·mol for this compound vs. -12.5068 for Zidovudine) suggest competitive inhibition . Researchers should corroborate these findings with in vitro assays (e.g., RT inhibition assays) to confirm mechanistic validity.
Q. How can researchers design a robust literature review on this compound’s bioactivity?
Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:
- Population : Viral enzymes (e.g., HRTR).
- Intervention : this compound binding.
- Comparison : Standard inhibitors (e.g., Zidovudine).
- Outcome : Binding energy, inhibitory concentration (IC50). Prioritize peer-reviewed databases (PubMed, SciFinder) and avoid non-curated sources (e.g., ) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported binding affinities across studies?
Discrepancies may arise from docking software variations (e.g., AutoDock vs. Schrödinger) or receptor conformation states. Mitigation strategies:
- Standardize docking parameters (grid size, scoring functions).
- Cross-validate with experimental data (e.g., surface plasmon resonance).
- Conduct meta-analyses to identify methodological biases .
Q. What experimental designs are optimal for evaluating this compound’s cytotoxicity?
Use tiered toxicity testing:
- In vitro : MTT assays on human cell lines (e.g., HEK-293) to determine IC50.
- In vivo : Rodent models with dose-response profiling (OECD guidelines).
- Mechanistic studies : Apoptosis markers (e.g., caspase-3 activation) and genotoxicity assays (Comet test) .
Q. How to optimize molecular docking studies for this compound derivatives?
- Ligand preparation : Minimize energy using tools like OpenBabel.
- Receptor flexibility : Incorporate molecular dynamics (MD) simulations for conformational sampling.
- Validation : Compare with co-crystallized ligands (PDB: 1RTD for HRTR). Example docking results for this compound derivatives:
Compound | Binding Energy (J/kg·mol) | Key Residue Interactions |
---|---|---|
This compound | -16.7057 | Lys A101, Cys A181 |
Abrusin | -19.2158 | Asp A110, Tyr A188 |
Trigonelline | -9.2620 | No significant binding |
Q. What strategies address gaps in this compound’s pharmacokinetic (PK) data?
- ADME profiling : Use Caco-2 cells for permeability, microsomal assays for metabolic stability.
- In silico prediction : Tools like SwissADME to estimate bioavailability and half-life.
- Translational studies : PK/PD modeling to link dose-exposure-response relationships .
Q. How to contextualize this compound’s bioactivity within current antiviral research trends?
Compare with emerging inhibitors (e.g., NNRTIs, integrase inhibitors) using metrics like selectivity index (SI = IC50-toxicity/IC50-activity). Highlight this compound’s unique interactions (e.g., R=O ester bond with Cys A181 in HRTR) as a novel mechanism .
Q. Methodological Guidance
- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., Coursera’s Good Practices & Criteria) to identify biases in experimental design or data interpretation .
- Database Utilization : Combine SciFinder for structure-activity relationships (SAR) and Google Scholar for trend analysis. Use citation mapping to track seminal studies .
- Ethical Reporting : Disclose computational parameters (e.g., force fields, solvation models) to ensure reproducibility .
Properties
CAS No. |
124962-07-8 |
---|---|
Molecular Formula |
C30H44O6 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-17-6-7-20(35-24(17)32)18(2)19-10-12-27(4)21-8-9-22-28(5,25(33)34)23(31)11-13-29(22)16-30(21,29)15-14-26(19,27)3/h6,18-23,31H,7-16H2,1-5H3,(H,33,34)/t18-,19+,20-,21-,22-,23-,26+,27-,28-,29+,30-/m0/s1 |
InChI Key |
NXMRMNOPYPGVLG-IHYQVECHSA-N |
SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abrusogenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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